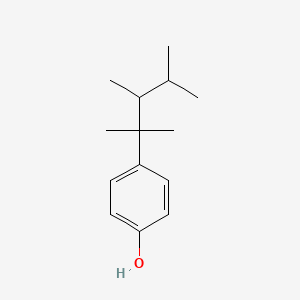![molecular formula C9H16FNO2 B13036436 {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)
{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{8-Fluoro-1,4-dioxaspiro[45]decan-8-yl}methanamine is a chemical compound with the molecular formula C9H16FNO2 It is a spirocyclic amine derivative, characterized by the presence of a fluorine atom and a dioxaspirodecane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with appropriate amine precursors. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-N,N-dimethylmethanamine in ethanol, followed by the addition of fluorinating agents to introduce the fluorine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and the spirocyclic structure contribute to its unique binding properties and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of {8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine.
1,1-Dimethoxy-N,N-dimethylmethanamine: Another precursor used in the synthesis.
Fluorinated spirocyclic amines:
Uniqueness
This compound is unique due to its specific combination of a fluorine atom and a spirocyclic ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H16FNO2 |
|---|---|
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanamine |
InChI |
InChI=1S/C9H16FNO2/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h1-7,11H2 |
InChI-Schlüssel |
UNDZKZXRLMRDCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CN)F)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)




![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)



![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)
![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)

